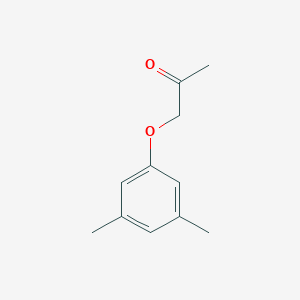

1-(3,5-Dimethylphenoxy)propan-2-one

Overview

Description

Physical and Chemical Properties Analysis

The physical form of “1-(3,5-Dimethylphenoxy)propan-2-one” is a liquid . Its molecular weight is 178.23 g/mol. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

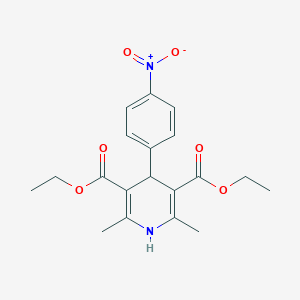

Organocatalytic Asymmetric Synthesis

A study by Enders and Chow (2006) highlights the application of proline-based catalysts in the organocatalytic asymmetric Michael addition, yielding polyfunctional nitro ketones with significant enantioselectivity. This process underscores the utility of 1-(3,5-Dimethylphenoxy)propan-2-one derivatives in synthesizing complex organic compounds with high stereocontrol, a critical aspect in the development of pharmaceuticals and fine chemicals (Enders & Chow, 2006).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1979) synthesized a series of compounds related to this compound, demonstrating substantial cardioselectivity due to their affinity for beta-1 over beta-2 adrenoceptors. This finding has implications for the development of more selective beta-blockers, potentially offering therapeutic advantages in cardiovascular diseases (Rzeszotarski et al., 1979).

Synthesis of Benzofuro[2,3-c]pyrazol-3(1H)-ones

Hogale et al. (1995) detailed the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid, a precursor in preparing benzofuro[2,3-c]pyrazol-3(1H)-ones. These compounds have potential applications in medicinal chemistry, highlighting the versatility of this compound derivatives in accessing heterocyclic structures with potential biological activity (Hogale et al., 1995).

Electrophysiological Studies

Hu and Qian (2001) investigated the effects of DDPH, a derivative of this compound, on L-type calcium and sodium currents in ventricular myocytes. This research provides insights into the ion channel modulating properties of such compounds, which could inform the development of new drugs for cardiac arrhythmias (Hu & Qian, 2001).

Crystallography and Computational Studies

Nycz et al. (2011) performed X-ray crystallography and computational studies on several cathinones, including derivatives of this compound. These studies are crucial for understanding the structural characteristics that influence the biological activity of these compounds, with implications for the design of safer and more effective psychostimulants (Nycz et al., 2011).

Safety and Hazards

While specific safety and hazard information for “1-(3,5-Dimethylphenoxy)propan-2-one” is not available, similar compounds like “1-(2,6-Dimethylphenoxy)propan-2-one” are labeled with a warning signal word and hazard statements H315 and H319 . These statements indicate that the compound causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name |

1-(3,5-dimethylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTWPARMSCBQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309049 | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-26-6 | |

| Record name | NSC210927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AB-131/42301676 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)

![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)